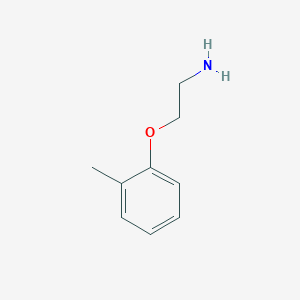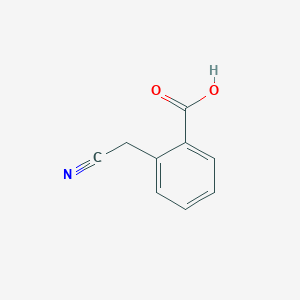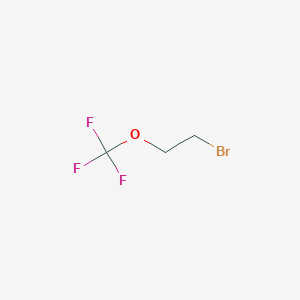
1-Bromo-2-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(trifluoromethoxy)ethane is an organic compound with the molecular formula C3H4BrF3O. It is a colorless liquid known for its use as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to an ethane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(trifluoromethoxy)ethane can be synthesized through the reaction of 2-bromoethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(trifluoromethoxy)ethane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom with an iodine atom.
Major Products Formed:
Substitution Reactions: Products include 2-iodo-2-(trifluoromethoxy)ethane when reacted with sodium iodide.
Oxidation Reactions: Products include 2-(trifluoromethoxy)acetic acid when oxidized.
Scientific Research Applications
1-Bromo-2-(trifluoromethoxy)ethane is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(trifluoromethoxy)ethane involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- 2-Bromoethyl trifluoromethyl ether
- 1-Bromo-2-(methoxymethoxy)ethane
- 2-Bromoethyl methyl ether
Uniqueness: 1-Bromo-2-(trifluoromethoxy)ethane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of fluorinated compounds, which are often more stable and exhibit unique biological activities compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
1-bromo-2-(trifluoromethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2-8-3(5,6)7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLDCQMJIXHFQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511341 |
Source


|
| Record name | 1-Bromo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-93-8 |
Source


|
| Record name | 1-Bromo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-trifluoromethoxy-ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)


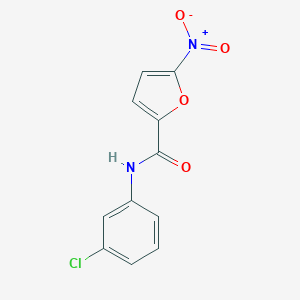
![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

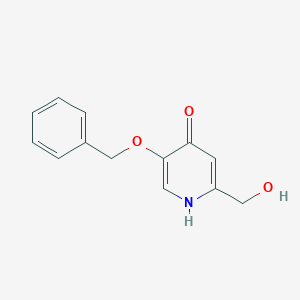
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

